2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
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Overview
Description
“2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline” is a chemical compound that contains a pyrazole moiety. Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for “this compound” is not available in the retrieved data.Scientific Research Applications
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline has been studied for a variety of scientific research applications. For example, it has been used as a fluorescent probe for studying the structure and dynamics of proteins and other biomolecules. It has also been used to study the interaction of proteins with small molecules, to study the structure of DNA, and to study the interactions between proteins and DNA. Additionally, this compound has been used as a tool for studying the structure and function of enzymes, for detecting and quantifying protein-protein interactions, and for studying the structure and function of membrane proteins.
Mechanism of Action
Target of Action
Similar compounds have been found to target the ret (c-ret) protein . The RET protein is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival .
Mode of Action
It can be inferred from similar compounds that it may act as a selective inhibitor of its target protein . By inhibiting the activity of the target protein, the compound can disrupt the signaling pathways that are crucial for the survival and proliferation of certain cells .
Biochemical Pathways
The RET protein is involved in several signaling pathways, including the MAPK, PI3K/AKT, and JAK/STAT pathways, which regulate cell growth, survival, and differentiation .
Pharmacokinetics
Similar compounds have been found to be well-tolerated in in vivo experiments , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Based on the potential target of the compound, it can be inferred that it may inhibit the growth and proliferation of certain cells by disrupting the signaling pathways regulated by the ret protein .
Advantages and Limitations for Lab Experiments
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline has several advantages for laboratory experiments. It is a relatively stable compound, with a long shelf-life. It is also highly soluble in aqueous solutions, making it easy to work with. Additionally, this compound is relatively non-toxic, making it safe to use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. It can be difficult to synthesize in large quantities, and it can be difficult to purify. Additionally, it can be difficult to obtain a consistent product, as the reaction conditions can vary from batch to batch.
Future Directions
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline has a wide range of potential future applications. It could be used to develop new drugs and therapies, as it has been shown to have a variety of biochemical and physiological effects. Additionally, it could be used to study the structure and function of proteins, to study the interactions between proteins and other molecules, and to study the structure and function of membrane proteins. Additionally, this compound could be used as a tool for studying the structure and dynamics of DNA and RNA, and for studying the interactions between proteins and DNA. Finally, this compound could be used to develop new fluorescent probes for studying the structure and dynamics of proteins and other molecules.
Synthesis Methods
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline can be synthesized using a variety of methods, including the classic Vilsmeier-Haack reaction, the Wittig reaction, and the Stille reaction. The Vilsmeier-Haack reaction is the most commonly used method for synthesizing this compound. In this reaction, a mixture of 2-chloro-3-methylquinoxaline, 1H-pyrazole, and piperazine is heated in the presence of phosphorus oxychloride and a base, such as potassium carbonate. The reaction produces this compound as a white solid.
Biochemical Analysis
Biochemical Properties
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This interaction can modulate the activity of these enzymes, leading to changes in cellular signaling pathways. Additionally, this compound can bind to specific receptors on the cell surface, altering their conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell proliferation, differentiation, and survival . By altering the activity of this pathway, this compound can influence cell growth and apoptosis. Furthermore, it can impact gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to downstream effects on cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit the activity of certain metabolic enzymes, leading to an accumulation of specific metabolites . Additionally, it can enhance the activity of other enzymes, promoting the conversion of substrates into products. These interactions can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The localization and accumulation of this compound can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may localize to the cytoplasm or other organelles, where it can influence various cellular processes .
properties
IUPAC Name |
2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8/c1-2-5-16-15(4-1)20-13-19(24-16)26-10-8-25(9-11-26)17-12-18(22-14-21-17)27-7-3-6-23-27/h1-7,12-14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXASWISANLPJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.